molecular formula C17H12FN7 B258182 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine

Katalognummer B258182
Molekulargewicht: 333.3 g/mol
InChI-Schlüssel: HPTPZFFHSTWHGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) enzyme. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is implicated in various autoimmune diseases and B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of several diseases.

Wirkmechanismus

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine inhibits the activity of SYK, which is a key mediator of B-cell receptor signaling. This signaling pathway is crucial for the survival and proliferation of B-cells, which are involved in various autoimmune diseases and B-cell malignancies. By inhibiting SYK, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine disrupts B-cell receptor signaling, leading to reduced B-cell activation and proliferation.
Biochemical and Physiological Effects
5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of B-cell receptor signaling, reduced production of inflammatory cytokines, and decreased activation of immune cells. In addition, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has also been shown to induce apoptosis in B-cells and inhibit the growth of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine is its specificity for SYK, which reduces the risk of off-target effects. In addition, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has demonstrated potent activity in preclinical models of various diseases, making it a promising candidate for further development.
However, one limitation of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine is its potential toxicity, which may limit its clinical use. In addition, the optimal dosing and treatment duration of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine are still being evaluated, and further studies are needed to determine its long-term safety and efficacy.

Zukünftige Richtungen

There are several potential future directions for the development of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine. These include the evaluation of its efficacy in clinical trials for the treatment of autoimmune diseases and B-cell malignancies. In addition, further studies are needed to determine the optimal dosing and treatment duration of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine, as well as its long-term safety and efficacy.
Furthermore, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine may also have potential applications in other diseases, such as solid tumors and viral infections. Future studies may explore the potential of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine in these areas, as well as the development of combination therapies with other drugs.
Conclusion
5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine is a promising small molecule inhibitor that targets the SYK enzyme and has shown potent activity in preclinical models of various diseases. Its specificity for SYK and potent activity make it a promising candidate for further development, although further studies are needed to determine its long-term safety and efficacy.

Synthesemethoden

The synthesis of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine involves several steps, including the preparation of 4-phenyl-2-pyrimidinamine, which is then reacted with 4-fluorobenzyl bromide to yield the intermediate 4-(4-fluorophenyl)-2-pyrimidinylamine. This intermediate is then reacted with sodium azide to produce the final product, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine.

Wissenschaftliche Forschungsanwendungen

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has been extensively studied in preclinical models of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. In these studies, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has been shown to inhibit B-cell receptor signaling and reduce inflammation, leading to improved disease outcomes.
In addition, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has also been evaluated in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. In these studies, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has demonstrated potent anti-tumor activity, leading to tumor regression and prolonged survival.

Eigenschaften

Produktname

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine

Molekularformel

C17H12FN7

Molekulargewicht

333.3 g/mol

IUPAC-Name

5-[1-(4-fluorophenyl)tetrazol-5-yl]-4-phenylpyrimidin-2-amine

InChI

InChI=1S/C17H12FN7/c18-12-6-8-13(9-7-12)25-16(22-23-24-25)14-10-20-17(19)21-15(14)11-4-2-1-3-5-11/h1-10H,(H2,19,20,21)

InChI-Schlüssel

HPTPZFFHSTWHGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C3=NN=NN3C4=CC=C(C=C4)F)N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C3=NN=NN3C4=CC=C(C=C4)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.